Methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate is a complex organic compound characterized by its unique structure and potential applications in medicinal chemistry. It is classified as a quinazoline derivative, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
The compound can be sourced from various chemical suppliers and research institutions. It has been referenced in scientific literature and databases, highlighting its significance in chemical research and drug development. The compound's CAS number is 4546-25-2, and it is cataloged under different names in chemical databases such as PubChem and Chemsrc .
Methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate falls under the category of heterocyclic compounds, specifically those containing nitrogen heteroatoms. Quinazolines, the parent structure of this compound, are recognized for their pharmacological properties, making them a focal point in medicinal chemistry .
The synthesis of methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate typically involves multi-step reactions starting from simpler precursors. One common method includes the reaction of 6-bromo-2-methylquinazoline with morpholine derivatives under controlled conditions to yield the target compound.
The synthesis may utilize solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction. The reaction conditions often involve heating under reflux to promote the formation of the desired product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular formula of methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate is C22H24BrN3O3, with a molecular weight of approximately 458.36 g/mol. The structure features a quinazoline core substituted with a bromine atom, a morpholine group, and an acetate moiety .
Key structural data includes:
Methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate can participate in various chemical reactions typical for quinazoline derivatives. These include nucleophilic substitutions, coupling reactions, and hydrolysis under acidic or basic conditions.
For instance, the acetate group can be hydrolyzed to yield the corresponding acid, which may further react with amines or alcohols to form esters or amides. The bromine atom can also undergo substitution reactions with nucleophiles, expanding its utility in synthetic organic chemistry .
The mechanism of action for methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate primarily involves its interaction with biological targets such as enzymes or receptors implicated in disease processes. Quinazolines are known to inhibit specific kinases or other proteins involved in cell signaling pathways.
Research indicates that compounds with similar structures exhibit significant anticancer activity by inducing apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cell cycle progression .
Methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate exhibits several notable physical properties:
The chemical properties include stability under standard laboratory conditions but may be sensitive to moisture or extreme pH levels. The presence of bromine enhances its reactivity compared to non-halogenated analogs .
Methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate has potential applications in:
The ongoing research into quinazoline derivatives continues to reveal their importance in drug discovery and development, particularly for targeting complex diseases like cancer .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2